![molecular formula C12H19BN2O2 B1429277 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine CAS No. 1257554-08-7](/img/structure/B1429277.png)
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Overview
Description
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has been gaining popularity among drug users. However, in the scientific community, it is mainly used as a research chemical to study the effects of cannabinoids on the human body.
Scientific Research Applications
Organic Synthesis: Borylation Reactions
This compound is utilized in borylation reactions, which are crucial for creating carbon-boron bonds. These reactions are fundamental in organic synthesis for constructing complex molecules. Specifically, it can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Drug Discovery: Enzyme Inhibitors
In the realm of drug discovery, such organoboron compounds are often employed as enzyme inhibitors. They play a significant role in the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme regulation is therapeutic .
Biological Applications: Fluorescent Probes
The compound’s borate group makes it suitable for use as a fluorescent probe. This application is particularly valuable in biological research for the detection of various biomolecules, including hydrogen peroxide, sugars, and certain ions .
Material Science: Stimulus-Responsive Drug Carriers
Due to its stability and reactivity, this compound is used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, making them ideal for targeted drug delivery systems .
Catalysis: Transition Metal-Catalyzed Reactions
Transition metal-catalyzed reactions often require organoboron compounds as intermediates. This compound, in particular, can be used in hydroboration reactions of alkyl or aryl alkynes and alkenes, which are pivotal in the synthesis of various organic compounds .
Analytical Chemistry: Identification of Analytes
In analytical chemistry, the compound’s ability to form complexes with analytes makes it a useful reagent for the identification and quantification of substances, especially in chromatographic techniques .
Polymer Chemistry: Polymer Modification
The compound can be incorporated into polymers to modify their properties. For instance, it can be used to introduce boronate ester linkages into polymers, which can then be utilized to create smart materials with specific responses to environmental stimuli .
Agricultural Chemistry: Plant Growth Regulators
Lastly, organoboron compounds have applications in agriculture as plant growth regulators. They can influence plant hormone activity and are used to enhance crop yields and improve resistance to environmental stress .
Mechanism of Action
Target of Action
Organoboron compounds like this are often used in organic synthesis and have a wide range of applications in pharmacy and biology .
Mode of Action
Organoboron compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are often used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Organoboron compounds are often used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Action Environment
The formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .
properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-10(14)6-9(7-15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWWPEOEZRGFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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